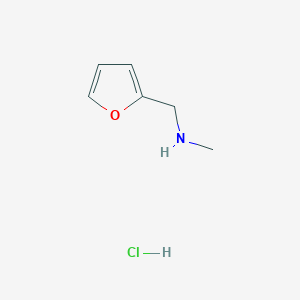
2-Phenyl-1,3-oxazole-4-carbaldehyde
Vue d'ensemble
Description
“2-Phenyl-1,3-oxazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H7NO2 . It is related to the class of organic compounds known as phenyl-1,3-oxazoles .
Synthesis Analysis
The synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde and similar compounds often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 3-Acetyl-2H-chromen-2-ones when treated with phenylhydrazine in acetic acid yielded a compound which on Vilsmeier-Haack formylation yielded a related compound .Molecular Structure Analysis
The molecular weight of “2-Phenyl-1,3-oxazole-4-carbaldehyde” is 173.168 g/mol . The InChI Key is JEXONSMPSXTJFF-UHFFFAOYSA-N . The SMILES representation is CC1=C (C=O)N=C (O1)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
The density of “2-Phenyl-1,3-oxazole-4-carbaldehyde” is 1.2±0.1 g/cm3 . The boiling point is 326.2±34.0 °C at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique
Photorearrangement Properties
- Photorearrangement Studies : 2-Phenyl-1,3-oxazole-4-carbaldehyde has been explored in studies of photorearrangement. Research by Maeda and Kojima (1977) classified these photorearrangements into two types: Type A (involving formal interchange of two adjacent ring atoms) and Type B (involving formal exchange of different positions). This work provides foundational insights into the behavior of phenyloxazoles under photolysis conditions (Maeda & Kojima, 1977).
Synthesis Applications
- Methodology for Preparing Disubstituted Oxazoles : The compound plays a role in the synthesis of 2,5-disubstituted-1,3-oxazoles. Williams and Fu (2010) described a methodology where deprotonation of related oxazoles provides a carbanion reactive with various electrophiles, leading to a general route for synthesizing these disubstituted oxazoles (Williams & Fu, 2010).
Chemical Reaction Studies
- Study on Oxirane-Opening and Oxazole-Closure Process : Suzdalev et al. (2011) explored the reaction of 2-chloroindole-3-carbaldehyde with epihalogenohydrins, noting that the reaction with epichlorohydrin leads to the formation of the oxazolo[3,2-a]indole skeleton, indicating potential for interesting chemical processes involving similar compounds (Suzdalev et al., 2011).
Applications in Antimicrobial Research
- Antimicrobial Properties : Bhat et al. (2016) synthesized a series of compounds related to 2-phenyl-1,3-oxazole-4-carbaldehyde and screened them for antimicrobial activities. These compounds showed a broad spectrum of antimicrobial activities and could be potential candidates in antimicrobial research (Bhat et al., 2016).
Molecular and Crystal Structure Analysis
- Crystal Structure Studies : The crystal structure of derivatives of this compound has been studied, revealing insights into molecular arrangements and interactions. For instance, Chen (2016) conducted a studyon the crystal structure of a related compound, 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, emphasizing the importance of intramolecular and intermolecular hydrogen bonds and π–π stacking in stabilizing the crystal structure (Chen, 2016).
Potential in Inhibition Studies
- Tuberculosis Inhibition : Costa et al. (2006) synthesized N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes, a structure related to 2-Phenyl-1,3-oxazole-4-carbaldehyde, and tested them for inhibitory activity against Mycobacterium tuberculosis. Some compounds showed significant inhibitory activity, indicating potential uses in medical research (Costa et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-phenyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJNJCYAIKTNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574040 | |
| Record name | 2-Phenyl-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-oxazole-4-carbaldehyde | |
CAS RN |
20771-08-8 | |
| Record name | 2-Phenyl-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)







![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)